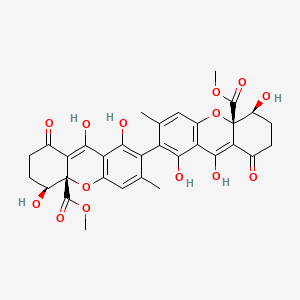

rugulotrosin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rugulotrosin A is an axially chiral, dimeric tetrahydroxanthone natural product. It is derived from fungal metabolites and has garnered significant attention due to its complex structure and intriguing biological properties, including anticancer and antibacterial activities .

Métodos De Preparación

The total synthesis of rugulotrosin A involves a seven-step process. The synthesis employs a one-pot Suzuki coupling/dimerization to generate the requisite 2,2’-biaryl linkage. This method utilizes palladium catalysis with achiral phosphine ligands to achieve highly selective point-to-axial chirality transfer. Single X-ray crystal diffraction data confirm both the atropisomeric configuration and absolute stereochemistry of this compound .

Análisis De Reacciones Químicas

Rugulotrosin A undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.

Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts, phosphine ligands, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Rugulotrosin A has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying atropisomerism and axial chirality.

Biology: Its biological properties, such as anticancer and antibacterial activities, make it a valuable compound for biological research.

Medicine: Due to its anticancer properties, this compound is being explored for potential therapeutic applications.

Industry: Its unique structure and properties make it a candidate for various industrial applications, including the development of new materials and catalysts

Mecanismo De Acción

The mechanism of action of rugulotrosin A involves its interaction with molecular targets and pathways in biological systems. The compound’s axially chiral structure allows it to interact selectively with specific molecular targets, leading to its biological effects. Computational studies have been conducted to rationalize the atropselectivity observed in the key dimerization step .

Comparación Con Compuestos Similares

Rugulotrosin A is unique due to its axially chiral, dimeric tetrahydroxanthone structure. Similar compounds include:

Secalonic acids: These are also dimeric tetrahydroxanthones with intriguing biological properties.

Rugulotrosin B: A 2,4’-linked congener of this compound.

Gonytolide E: A 2,4’-linked heterodimer.

Gonytolide A: A 4,4’-linked chromone lactone homodimer

These compounds share structural similarities with this compound but differ in their specific linkages and biological properties.

Propiedades

Fórmula molecular |

C32H30O14 |

|---|---|

Peso molecular |

638.6 g/mol |

Nombre IUPAC |

methyl (4S,4aS)-7-[(5S,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |

InChI |

InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3/t17-,18-,31+,32+/m0/s1 |

Clave InChI |

FCBFXINPLHGRFE-WOQPHPHSSA-N |

SMILES isomérico |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)O[C@@]5([C@H](CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CC[C@@H]([C@]6(O2)C(=O)OC)O)O |

SMILES canónico |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CCC(C6(O2)C(=O)OC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)

![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)

![[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15339830.png)

![5-Hydroxy-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B15339839.png)

[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)